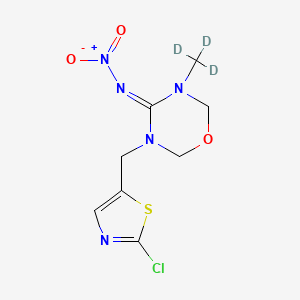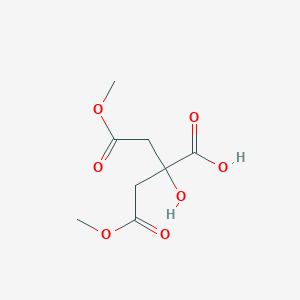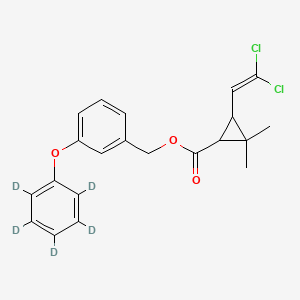
Thiamethoxam-d3
Overview
Description
Thiamethoxam-d3 is a deuterated analog of thiamethoxam, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound is primarily used as an analytical standard in various scientific studies to trace and quantify thiamethoxam residues in environmental and biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamethoxam-d3 is synthesized by incorporating deuterium atoms into the thiamethoxam molecule. The synthesis involves the following steps:
Starting Material: The synthesis begins with S-methyl-N-nitro-isothiourea.
Formation of N-methyl nitroguanidine: This intermediate is formed by treating S-methyl-N-nitro-isothiourea with methylamine.
Mannich Reaction: The intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often used as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Chemical Reactions Analysis
Types of Reactions
Thiamethoxam-d3 undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction typically occurs at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Scientific Research Applications
Thiamethoxam-d3 is extensively used in scientific research, particularly in the following areas:
Environmental Studies: It is used to trace and quantify thiamethoxam residues in soil, water, and air samples.
Agricultural Research: It helps in studying the environmental impact of thiamethoxam on non-target organisms, such as bees and other pollinators.
Analytical Chemistry: This compound serves as an internal standard in HPLC and MS analyses to ensure accurate quantification of thiamethoxam residues.
Mechanism of Action
Thiamethoxam-d3, like its non-deuterated counterpart, acts on the nicotinic acetylcholine receptors (nAChRs) in insects. It binds to these receptors, causing an overstimulation of the nervous system, which eventually leads to paralysis and death of the insect . The deuterium atoms in this compound do not alter its mechanism of action but make it distinguishable in analytical studies.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Clothianidin: A neonicotinoid with a similar chemical structure and insecticidal properties.
Acetamiprid: Another neonicotinoid used for similar purposes.
Uniqueness
Thiamethoxam-d3 is unique due to the incorporation of deuterium atoms, which makes it an ideal analytical standard. This isotopic labeling allows for precise tracking and quantification in various environmental and biological matrices, providing a significant advantage in scientific research .
Properties
IUPAC Name |
(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-VZOBLPKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N\1COCN(/C1=N/[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile](/img/structure/B8078261.png)



![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid](/img/structure/B8078290.png)






![2-oxo-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B8078350.png)
![(1E)-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8078353.png)
